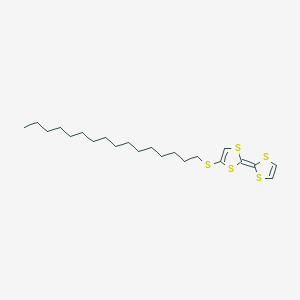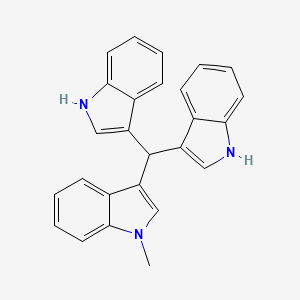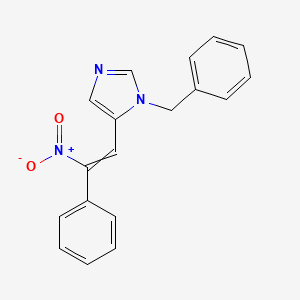
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole is a compound belonging to the class of dithiolylidene derivatives
Preparation Methods
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole typically involves the reaction of 1,3-dithiol-2-thione with hexadecylthiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound with iodine can lead to the formation of a disulfide derivative .
Scientific Research Applications
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules with interesting electronic properties. In biology, it has been investigated for its potential as an antioxidant due to its ability to scavenge free radicals. In medicine, it has been explored for its potential use in drug delivery systems. In industry, it is used in the production of conductive polymers and materials for organic electronics .
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole involves its ability to interact with various molecular targets and pathways. The compound can undergo redox reactions, which allow it to act as an electron donor or acceptor. This property is crucial for its applications in organic electronics and materials science. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
2-(2H-1,3-Dithiol-2-ylidene)-4-(hexadecylsulfanyl)-2H-1,3-dithiole can be compared with other similar compounds, such as 2,5-bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene and its bis(alkylthio) derivatives this compound is unique due to its specific substitution pattern, which imparts distinct properties and reactivity .
Properties
CAS No. |
175696-51-2 |
|---|---|
Molecular Formula |
C22H36S5 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
2-(1,3-dithiol-2-ylidene)-4-hexadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C22H36S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-20-19-26-22(27-20)21-24-17-18-25-21/h17-19H,2-16H2,1H3 |
InChI Key |
KBJVPJKOMVTXSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![N-Hydroxy-N-(3-{2-[(prop-2-yn-1-yl)sulfanyl]phenyl}prop-2-en-1-yl)urea](/img/structure/B12567031.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)

![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)

![6,7,8-Trifluoro-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12567069.png)
![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
